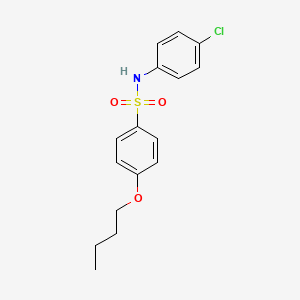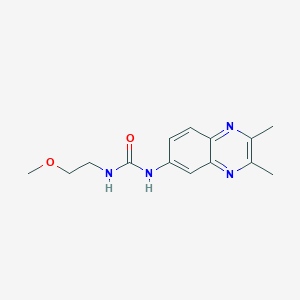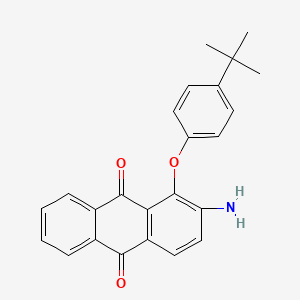![molecular formula C20H18N2O3 B5150730 3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline, commonly known as DMBC, is a synthetic compound that belongs to the class of benzo[c]cinnoline derivatives. DMBC has attracted the attention of researchers due to its potential therapeutic properties and its ability to target specific biological pathways. In
Mecanismo De Acción
The mechanism of action of DMBC involves its ability to target specific biological pathways. DMBC has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. DMBC also inhibits the activity of protein kinases, which play a crucial role in cell signaling pathways. By targeting these specific pathways, DMBC can induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
DMBC has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and cell cycle arrest. DMBC has also been found to have anti-inflammatory and anti-angiogenic activities. Moreover, DMBC has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMBC in lab experiments is its ability to selectively target cancer cells. DMBC has been shown to have a cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy. However, the synthesis of DMBC is challenging, and the yield is generally low. Moreover, DMBC has poor solubility in water, making it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for DMBC research. One of the areas of research is to improve the synthesis method of DMBC to increase the yield and purity of the compound. Another area of research is to investigate the potential of DMBC as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative disorders. Moreover, the development of new analogs of DMBC with improved solubility and bioavailability is an area of active research.
Conclusion:
In conclusion, DMBC is a synthetic compound with potential therapeutic properties. It has been extensively studied for its anti-tumor, anti-inflammatory, and anti-angiogenic activities. DMBC has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, DMBC has a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy. However, the synthesis of DMBC is challenging, and the yield is generally low. Further research is needed to improve the synthesis method and investigate the potential of DMBC as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of DMBC involves a series of chemical reactions that requires the use of specialized equipment and reagents. The most common method for synthesizing DMBC involves the condensation of 3,4-dimethoxybenzaldehyde and 2,3-dimethoxyaniline in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of purification steps to obtain pure DMBC. The yield of DMBC synthesis is generally low, and the process requires multiple steps, making it a challenging task.
Aplicaciones Científicas De Investigación
DMBC has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic activities. DMBC has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, DMBC has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-8-methoxy-2,3-diazatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-23-16-10-8-14-19-13(16)5-4-6-15(19)21-22-20(14)12-7-9-17(24-2)18(11-12)25-3/h4-11,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVGJDSHXSUFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=NN3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)



![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)


![ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5150713.png)

![N'-(3-methoxypropyl)-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5150721.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5150740.png)
![methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B5150747.png)
